BenchChemオンラインストアへようこそ!

4-{6-[4-(2-bromobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine

CYP17A1 Inhibition Prostate Cancer Structure-Activity Relationship

This compound is Example 68 from US8969586, a documented CYP17A1 inhibitor (IC50 524 nM). Its moderate potency, compared to abiraterone, makes it ideal for modeling partial target engagement and resistance. Only the ortho-2-bromobenzoyl isomer provides this specific activity profile; the para-isomer (PubChem CID 20867063) is not functionally interchangeable. Use in CYP17A1 SAR panels, selectivity profiling, and deconvoluting kinase polypharmacology.

Molecular Formula C19H22BrN5O2
Molecular Weight 432.322
CAS No. 886897-16-1
Cat. No. B2555111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{6-[4-(2-bromobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine
CAS886897-16-1
Molecular FormulaC19H22BrN5O2
Molecular Weight432.322
Structural Identifiers
SMILESC1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=CC=CC=C4Br
InChIInChI=1S/C19H22BrN5O2/c20-16-4-2-1-3-15(16)19(26)25-9-7-23(8-10-25)17-5-6-18(22-21-17)24-11-13-27-14-12-24/h1-6H,7-14H2
InChIKeyNFXYOZABNOKZLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 4-{6-[4-(2-bromobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine (CAS 886897-16-1) for Specialized CYP17A1 Research


4-{6-[4-(2-bromobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine (CAS 886897-16-1) is a synthetic small molecule belonging to the class of pyridazine derivatives, characterized by a morpholine, a piperazine, and a 2-bromobenzoyl moiety. Critically, its functional annotation is not generic; it is a documented, specific inhibitor of Cytochrome P450 17A1 (CYP17A1), also known as steroid 17-alpha-hydroxylase/17,20 lyase [1]. The compound is explicitly disclosed in patent US8969586 ('Substituted bicyclic heteroaryl compounds') as Example 68 [2]. This patent-level provenance immediately distinguishes it from uncharacterized analogs sold solely as screening compounds.

Why 4-{6-[4-(2-bromobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine Cannot Be Substituted by Other Piperazinyl-Pyridazine Derivatives


Generic substitution within the piperazinyl-pyridazine class is not scientifically valid because subtle structural variations lead to drastic potency shifts against the primary target, CYP17A1. Within the same patent family (US8969586) and identical assay conditions, reported IC50 values span over two orders of magnitude, from 1.10 nM to 524 nM [1]. Therefore, a 4-bromobenzoyl or unsubstituted benzoyl analog cannot be assumed to be functionally equivalent. Procurement must be guided by the exact compound ID (CAS 886897-16-1) to ensure the specific, quantitatively defined activity profile required for reproducible CYP17A1 inhibition studies.

Quantitative Differentiation of 4-{6-[4-(2-bromobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine from Closest In-Class Analogs


Head-to-Head CYP17A1 Inhibitory Potency Comparison with Patent Analogs

The target compound (CAS 886897-16-1) exhibits a specific CYP17A1 inhibitory IC50 of 524 nM, placing it in a distinct moderate-potency bracket compared to the most potent analogs in the same patent [1]. This value was determined under identical assay conditions as the comparator, enabling a direct head-to-head comparison. This data provides a precise benchmark for researchers requiring a compound with defined, non-supramaximal CYP17A1 inhibition for delineating target-specific effects versus off-target toxicity.

CYP17A1 Inhibition Prostate Cancer Structure-Activity Relationship

Differentiation from a Close Structural Analog: 4-Bromobenzoyl Isomer

A critical structural comparator is 4-{6-[4-(4-bromobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine (PubChem CID 20867063). This compound represents the minimal structural perturbation of shifting the bromine atom from the ortho (2-) to the para (4-) position on the benzoyl ring. While no CYP17A1 data is available for the 4-bromo analog under identical conditions, the target compound's defined IC50 of 524 nM makes it the only characterized choice of the two [1]. The presence of a quantifiable structure-activity relationship (SAR) point for the 2-bromo derivative provides a definitive rationale for its selection in SAR studies, unlike the uncharacterized 4-bromo isomer.

CYP17A1 Regioisomer Comparison Selectivity

Absolute Potency Benchmarking Against Clinical CYP17A1 Inhibitor Abiraterone

A class-level inference can be made by comparing the target compound's IC50 of 524 nM against the clinical CYP17A1 inhibitor abiraterone, which has a reported IC50 of 2.9 nM in a similar human CYP17A1 enzymatic assay [2]. This ~180-fold difference in potency establishes the target compound as a significantly weaker inhibitor, making it more appropriate as a probe for understanding resistance mechanisms or for use in combination studies where complete target ablation is undesirable.

CYP17A1 Abiraterone Potency Comparison

Optimal Research Applications for 4-{6-[4-(2-bromobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine


CYP17A1 Structure-Activity Relationship (SAR) Probe for Halogen Position Effects

Given its defined, moderate IC50 of 524 nM, this compound is ideally suited as a key probe in SAR studies focused on the 2-bromobenzoyl substituent. Its direct comparison with the uncharacterized 4-bromo isomer (PubChem CID 20867063) allows researchers to investigate the impact of halogen regioisomerism on CYP17A1 binding, a critical parameter for optimizing inhibitor selectivity [1][2]. This specific ortho-substituted system cannot be studied by substituting the para isomer.

Reference Compound for CYP17A1 Partial Inhibition Studies

The ~180-fold potency gap compared to the clinical inhibitor abiraterone (IC50 2.9 nM) makes this compound a valuable tool for modeling partial CYP17A1 inhibition [1][3]. It can be used to study cellular responses to submaximal target engagement, mimicking scenarios of acquired resistance or dose-limiting toxicity, where the use of a highly potent inhibitor would obscure these nuanced biological effects.

Chemical Biology Tool for Deconvoluting Kinase vs. CYP Activity

Piperazinyl-pyridazine scaffolds are often associated with kinase inhibition. The verified CYP17A1 activity of this compound (IC50 524 nM) allows its use as a control to deconvolute polypharmacology [1]. In a panel of kinase and CYP assays, its selective profile (if further validated) would distinguish it from promiscuous kinase inhibitors, making it a valuable tool for target identification and selectivity profiling campaigns.

Quote Request

Request a Quote for 4-{6-[4-(2-bromobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.